[4-(1-Adamantyl)-2-nitrophenyl]amine chemical structure and properties
[4-(1-Adamantyl)-2-nitrophenyl]amine chemical structure and properties
An In-depth Technical Guide to [4-(1-Adamantyl)-2-nitrophenyl]amine
Authored by: Gemini, Senior Application Scientist
Publication Date: March 7, 2026
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of [4-(1-Adamantyl)-2-nitrophenyl]amine. This molecule uniquely combines the rigid, lipophilic adamantyl scaffold with the electronically distinct 2-nitroaniline pharmacophore. The adamantane moiety is a well-established "lipophilic bullet" in medicinal chemistry, known for its ability to enhance the pharmacokinetic profiles of drug candidates by increasing metabolic stability and improving membrane permeability.[1][2][3] The 2-nitroaniline core, a common building block in organic synthesis, offers versatile handles for further chemical modification and possesses intrinsic electronic properties due to the electron-withdrawing nitro group.[4][5] This guide will delve into a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential in drug discovery and materials science, drawing upon established knowledge of its constituent functional groups.
Chemical Structure and Nomenclature
[4-(1-Adamantyl)-2-nitrophenyl]amine is an aromatic amine featuring a 1-adamantyl substituent at the 4-position and a nitro group at the 2-position of the aniline ring. The adamantyl group is a bulky, three-dimensional cage-like hydrocarbon (tricyclo[3.3.1.1³,⁷]decane).[6]
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IUPAC Name: 4-(Adamantan-1-yl)-2-nitroaniline
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Molecular Formula: C₁₆H₂₀N₂O₂
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Molecular Weight: 272.35 g/mol
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CAS Number: Not assigned (as of the date of this publication).
Caption: Chemical structure of 4-(Adamantan-1-yl)-2-nitroaniline.
Proposed Synthesis
A practical and efficient synthesis of [4-(1-Adamantyl)-2-nitrophenyl]amine can be envisioned through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is well-documented for the preparation of N-substituted-2-nitroanilines.[7] The proposed pathway involves the reaction of a 4-adamantyl-1-halo-2-nitrobenzene with ammonia. An alternative, though likely less regioselective, route could be the direct nitration of 4-(1-adamantyl)aniline.
The SₙAr approach offers superior control of regiochemistry. The starting material, 4-(1-adamantyl)-2-nitrophenol, is commercially available and can be converted to the corresponding halide (e.g., chloride or fluoride) before amination.[8][9]
Caption: Proposed synthetic workflow for [4-(1-Adamantyl)-2-nitrophenyl]amine.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(1-Adamantyl)-1-chloro-2-nitrobenzene (Intermediate)
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To a stirred solution of 4-(1-adamantyl)-2-nitrophenol (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (P(O)Cl₃) (1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of [4-(1-Adamantyl)-2-nitrophenyl]amine
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In a sealed pressure vessel, dissolve the crude 4-(1-adamantyl)-1-chloro-2-nitrobenzene (1.0 eq) in a suitable solvent like ethanol or isopropanol.
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Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
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Heat the vessel to 100-120 °C for 12-24 hours. The internal pressure will increase.
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After cooling to room temperature, vent the vessel carefully.
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Remove the solvent under reduced pressure. The resulting residue will contain the desired product.
Step 3: Purification
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The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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The fractions containing the product, typically a colored compound (yellow to orange solid, characteristic of nitroanilines), are collected and the solvent is evaporated.[10]
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties (Predicted)
The physicochemical properties of this molecule are largely dictated by the interplay between the large, nonpolar adamantyl group and the polar nitro and amine functionalities.
| Property | Predicted Value / Description | Rationale |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitroaniline compounds.[5][10] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, Acetone); poorly soluble in water. | The lipophilic adamantyl cage dominates the solubility profile.[1][3] |
| logP (Octanol/Water) | ~4.5 - 5.5 | The adamantyl group significantly increases lipophilicity, with an estimated contribution to logP of approximately +3.1.[1][2] |
| pKa (of -NH₂) | ~ -1 to 0 | The amine is expected to be a very weak base due to the strong electron-withdrawing effect of the ortho-nitro group. |
| Hydrogen Bond Donor | 1 (from the amine group) | |
| Hydrogen Bond Acceptor | 3 (from the nitro and amine groups) |
Spectroscopic Analysis (Predicted)
The structural features of [4-(1-Adamantyl)-2-nitrophenyl]amine would give rise to a distinct spectroscopic signature.
¹H NMR Spectroscopy
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Adamantyl Protons (δ 1.7-2.2 ppm): The adamantyl cage will show a series of broad singlets or multiplets in the aliphatic region, integrating to 15 protons. The signals correspond to the bridgehead (CH) and methylene (CH₂) protons.[11][12]
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Aromatic Protons (δ 7.0-8.0 ppm): Three protons will be present in the aromatic region.
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A doublet for the proton ortho to the amine group.
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A doublet of doublets for the proton between the adamantyl and nitro groups.
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A doublet for the proton ortho to the nitro group, expected to be the most downfield.
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Amine Protons (δ 5.0-6.0 ppm): A broad singlet corresponding to the two NH₂ protons. Its chemical shift can be variable and concentration-dependent.
¹³C NMR Spectroscopy
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Adamantyl Carbons (δ 29-45 ppm): Four distinct signals are expected for the adamantyl group, corresponding to the quaternary bridgehead carbon attached to the phenyl ring, the three equivalent tertiary bridgehead carbons, the six equivalent methylene carbons adjacent to the quaternary carbon, and the three equivalent methylene carbons at the other bridgehead positions.[12]
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Aromatic Carbons (δ 115-150 ppm): Six signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded.
Infrared (IR) Spectroscopy
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N-H Stretching (3300-3500 cm⁻¹): Two distinct bands characteristic of a primary amine.
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C-H Stretching (2850-3100 cm⁻¹): Bands corresponding to both sp³ C-H bonds of the adamantane and sp² C-H bonds of the aromatic ring.
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N-O Stretching (1500-1550 cm⁻¹ and 1330-1370 cm⁻¹): Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group.[13]
Mass Spectrometry
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 272.35, corresponding to the molecular weight of the compound.
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Fragmentation: A characteristic fragmentation pattern would involve the loss of the nitro group and fragmentation of the adamantyl cage, with a prominent peak at m/z = 135, corresponding to the adamantyl cation.[14]
Potential Applications in Research and Development
The unique hybrid structure of [4-(1-Adamantyl)-2-nitrophenyl]amine makes it a molecule of significant interest for researchers in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
The adamantane moiety is a privileged scaffold in drug design, often introduced to enhance a molecule's therapeutic potential.[15][16] Its key contributions include:
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Improved Pharmacokinetics: The steric bulk and high lipophilicity of the adamantyl group can protect the parent molecule from metabolic degradation, thereby increasing its half-life and bioavailability.[1][3]
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Enhanced Target Binding: The rigid, three-dimensional structure can serve as a robust anchor to fit into hydrophobic pockets of biological targets such as enzymes or receptors.[2][17]
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Increased Blood-Brain Barrier Permeability: The lipophilic nature of adamantane can facilitate the entry of drugs into the central nervous system.[2]
The 2-nitroaniline portion of the molecule can serve as a versatile synthetic intermediate. The amine group can be readily acylated, alkylated, or used in cyclization reactions to generate a library of more complex derivatives.[18][19] The nitro group can be reduced to an amine, providing another reactive site for further functionalization. This dual functionality makes [4-(1-Adamantyl)-2-nitrophenyl]amine an excellent starting point for the synthesis of novel therapeutic agents, potentially in areas where adamantane derivatives have already shown promise, such as antiviral, anticancer, and antidiabetic applications.[16][20]
Materials Science
Nitroaniline derivatives are known for their use in the synthesis of dyes and polymers.[5][10] The incorporation of the bulky adamantyl group could be explored for creating novel materials with unique properties, such as enhanced thermal stability or specific packing characteristics in the solid state.
Conclusion
[4-(1-Adamantyl)-2-nitrophenyl]amine represents a fascinating molecular architecture that marries the pharmacokinetic advantages of the adamantane scaffold with the synthetic versatility of the 2-nitroaniline core. While specific experimental data for this compound is not yet prevalent in the literature, this guide has provided a robust, scientifically-grounded framework for its synthesis, predicted properties, and spectroscopic characterization based on well-established chemical principles and data from analogous structures. Its potential as a building block for novel therapeutics and materials warrants further investigation by the scientific community.
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